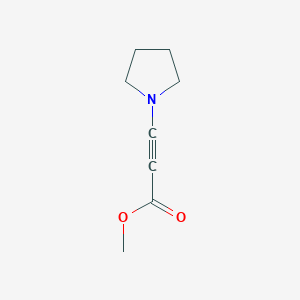
2-Propynoic acid, 3-(1-pyrrolidinyl)-, methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propynoic acid, 3-(1-pyrrolidinyl)-, methyl ester: is a chemical compound with the molecular formula C₇H₉NO₂ It is a derivative of propynoic acid, featuring a pyrrolidinyl group and a methyl ester functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propynoic acid, 3-(1-pyrrolidinyl)-, methyl ester typically involves the reaction of propynoic acid with pyrrolidine and methanol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The pyrrolidinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: In chemistry, 2-Propynoic acid, 3-(1-pyrrolidinyl)-, methyl ester is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various applications, including coatings, adhesives, and polymers.
作用机制
The mechanism of action of 2-Propynoic acid, 3-(1-pyrrolidinyl)-, methyl ester involves its interaction with specific molecular targets. The pyrrolidinyl group and the ester functional group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular signaling pathways and biological processes.
相似化合物的比较
2-Propenoic acid, 3-(1-pyrrolidinyl)-, methyl ester: This compound is similar in structure but differs in the presence of a double bond instead of a triple bond.
2-Propenoic acid, methyl ester: Lacks the pyrrolidinyl group, making it less complex.
2-Propenoic acid, 2-methyl-: Features a methyl group at the second position, altering its chemical properties.
Uniqueness: 2-Propynoic acid, 3-(1-pyrrolidinyl)-, methyl ester is unique due to the presence of both a pyrrolidinyl group and a triple bond. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
136758-22-0 |
|---|---|
分子式 |
C8H11NO2 |
分子量 |
153.18 g/mol |
IUPAC 名称 |
methyl 3-pyrrolidin-1-ylprop-2-ynoate |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h2-3,5-6H2,1H3 |
InChI 键 |
WLXTVNYXSBQGSC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C#CN1CCCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





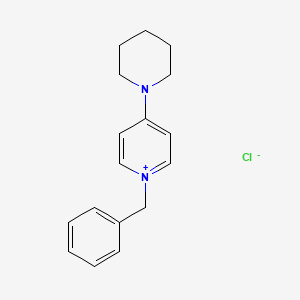
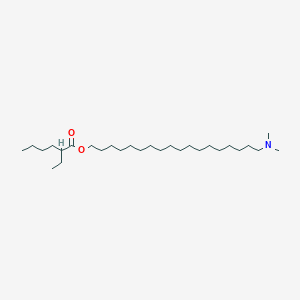

![2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14283440.png)

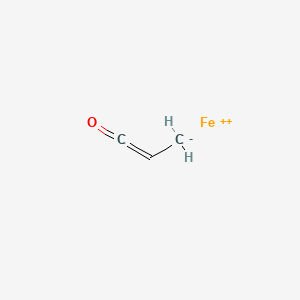


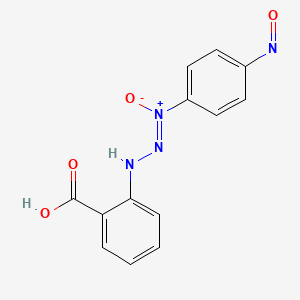
![12-Oxo-1,4,6,12-tetrahydro-10H-6,10-methano[1,3,5]oxadiazocino[5,4-a]purine-9-carbaldehyde](/img/structure/B14283477.png)
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
